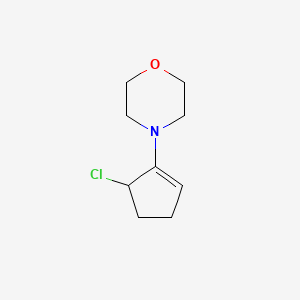![molecular formula C19H16Br8O2 B14632398 1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] CAS No. 52871-10-0](/img/structure/B14632398.png)
1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] is a brominated organic compound. It is characterized by its complex structure, which includes multiple bromine atoms and ether linkages. This compound is often used in various industrial applications due to its flame-retardant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] typically involves the bromination of precursor compounds. One common method includes the reaction of bisphenol A with bromine in the presence of a solvent like methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the continuous addition of bromine to the reaction mixture, followed by purification steps to isolate the desired product. The final product is then subjected to quality control tests to ensure its purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.
Aplicaciones Científicas De Investigación
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of flame-retardant materials, including plastics and textiles.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] primarily involves its ability to interfere with combustion processes. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals in the flame, effectively quenching the combustion process. This makes it an effective flame retardant.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with a similar structure but different functional groups.
1,1’-(Isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene]: A compound with similar brominated phenyl groups but different ether linkages.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] is unique due to its specific arrangement of bromine atoms and ether linkages, which confer distinct flame-retardant properties. Its ability to release bromine radicals efficiently makes it particularly effective in various industrial applications.
Propiedades
Número CAS |
52871-10-0 |
|---|---|
Fórmula molecular |
C19H16Br8O2 |
Peso molecular |
915.6 g/mol |
Nombre IUPAC |
1,3-dibromo-5-[2-[3,5-dibromo-4-(2,2-dibromoethoxy)phenyl]propan-2-yl]-2-(2,2-dibromoethoxy)benzene |
InChI |
InChI=1S/C19H16Br8O2/c1-19(2,9-3-11(20)17(12(21)4-9)28-7-15(24)25)10-5-13(22)18(14(23)6-10)29-8-16(26)27/h3-6,15-16H,7-8H2,1-2H3 |
Clave InChI |
MOIICKRHCZSHLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(Br)Br)Br)C2=CC(=C(C(=C2)Br)OCC(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
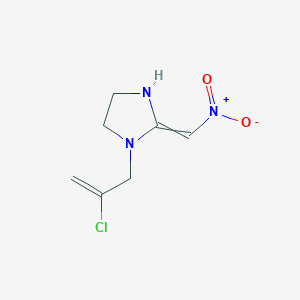
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
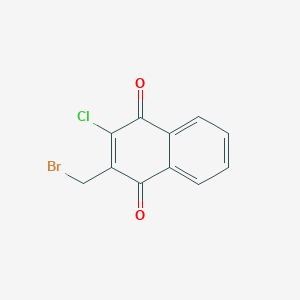
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
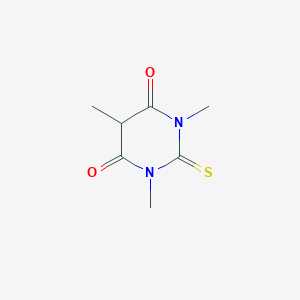
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
oxophosphanium](/img/structure/B14632362.png)
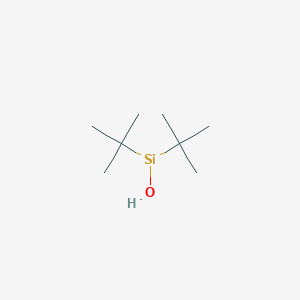
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
